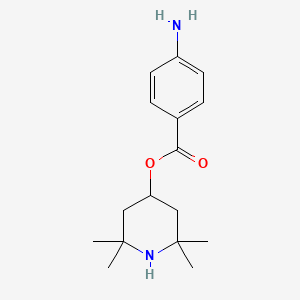

2,2,6,6-Tetramethylpiperidin-4-yl 4-aminobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,2,6,6-Tetramethylpiperidin-4-yl 4-aminobenzoate is a chemical compound that belongs to the class of piperidines. It is characterized by the presence of a piperidine ring substituted with four methyl groups and an aminobenzoate group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-Tetramethylpiperidin-4-yl 4-aminobenzoate typically involves the reaction of 2,2,6,6-Tetramethyl-4-piperidone with 4-aminobenzoic acid. The reaction is carried out under controlled conditions, often using a suitable solvent and a catalyst to facilitate the esterification process. The reaction mixture is then purified to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2,2,6,6-Tetramethylpiperidin-4-yl 4-aminobenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The aminobenzoate group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxone.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. It is particularly noted for its role in the preparation of Bobbitt's salt, which is used as an oxidant in organic reactions. The compound's stability and reactivity make it suitable for synthesizing other piperidine derivatives.

Polymer Chemistry

2,2,6,6-Tetramethylpiperidin-4-yl 4-aminobenzoate is utilized as an additive in polymer formulations to enhance thermal stability and light resistance. It is especially effective in polyamide systems where it acts as a stabilizer against oxidative degradation.

Photocatalysis

Recent studies have explored the use of this compound in photocatalytic applications. Its incorporation into photocatalytic systems has shown promising results in enhancing the efficiency of light-driven chemical reactions.

Biological Applications

Research indicates potential biological applications due to the compound's structural similarity to biologically active piperidine derivatives. Its derivatives are being investigated for their pharmacological properties, including antitumor and antimicrobial activities.

Case Study 1: Bobbitt's Salt Synthesis

A study highlighted the synthesis of Bobbitt's salt using this compound as a key intermediate. The reaction demonstrated high yields and selectivity for oxidation reactions involving alcohols and aldehydes.

Case Study 2: Polymer Stabilization

In polymer chemistry research, this compound was tested as a stabilizer in polyamide formulations. The results indicated a significant improvement in thermal stability compared to control samples without the additive.

Data Table: Comparison of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Intermediate for oxidants like Bobbitt's salt | High yields reported in synthetic pathways |

| Polymer Chemistry | Thermal stabilizer for polyamides | Enhanced resistance to thermal degradation |

| Photocatalysis | Component in photocatalytic systems | Improved efficiency in light-driven reactions |

| Biological Research | Potential pharmacological applications | Investigated for antitumor and antimicrobial effects |

Wirkmechanismus

The mechanism of action of 2,2,6,6-Tetramethylpiperidin-4-yl 4-aminobenzoate involves its interaction with specific molecular targets. The compound can act as a stabilizer by inhibiting the degradation of materials through its antioxidant properties. In biological systems, it may interact with enzymes and proteins, affecting their activity and stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,2,6,6-Tetramethyl-4-piperidone

- 4-Amino-2,2,6,6-tetramethylpiperidine

- Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate

Uniqueness

2,2,6,6-Tetramethylpiperidin-4-yl 4-aminobenzoate is unique due to its combined piperidine and aminobenzoate structure, which imparts distinct chemical and physical properties. This combination enhances its stability and reactivity, making it suitable for specialized applications in various fields.

Biologische Aktivität

2,2,6,6-Tetramethylpiperidin-4-yl 4-aminobenzoate is an organic compound with the molecular formula C16H24N2O2. It is recognized for its potential biological activities, including antiviral properties and its role as a scaffold in drug design. This article explores the compound's biological activity through various studies and research findings.

- Molecular Weight : 276.38 g/mol

- Boiling Point : 188-189 °C

- Melting Point : 16-18 °C

- Density : 0.912 g/mL at 25 °C

Biological Activity Overview

The compound has been studied for its biological activities, particularly in relation to its antiviral properties against HIV and other pathogens. The following sections detail specific findings from various studies.

Research indicates that derivatives of this compound have been used as scaffolds to develop inhibitors targeting HIV entry mechanisms. For instance, modifications to the compound have led to the synthesis of new inhibitors that demonstrate significant activity against HIV gp120, a crucial protein involved in viral entry into host cells .

Case Studies

- Study on HIV Inhibition :

- Cytotoxicity Assessment :

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications to the piperidine ring and the introduction of various functional groups can significantly affect the biological activity of the compound. For example:

- Replacing certain groups within the molecule can convert it from an agonist to an antagonist of gp120 .

- The rigidity and electronic properties of substituents on the piperidine ring play a critical role in enhancing or diminishing antiviral activity.

Toxicological Profile

Toxicological studies indicate that the median lethal dose (LD50) of related compounds is approximately 906 mg/kg in rats . This information is crucial for understanding the safety profile of compounds derived from or related to this compound.

Summary Table of Biological Activities

| Activity | Value/Description |

|---|---|

| Molecular Weight | 276.38 g/mol |

| Boiling Point | 188-189 °C |

| Melting Point | 16-18 °C |

| Antiviral Activity (IC50) | 5.1 - 6.4 μM |

| Cytotoxicity (CC50) | ~17.8 μM |

| LD50 (in rats) | 906 mg/kg |

Eigenschaften

IUPAC Name |

(2,2,6,6-tetramethylpiperidin-4-yl) 4-aminobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-15(2)9-13(10-16(3,4)18-15)20-14(19)11-5-7-12(17)8-6-11/h5-8,13,18H,9-10,17H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDIMYAPCFFQIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)OC(=O)C2=CC=C(C=C2)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.